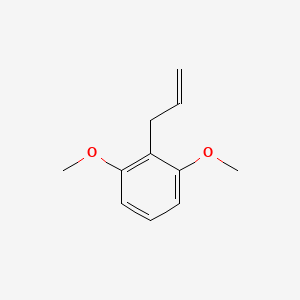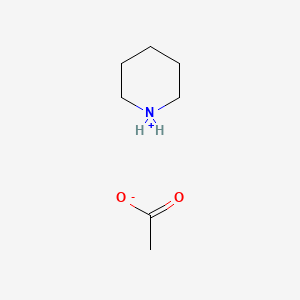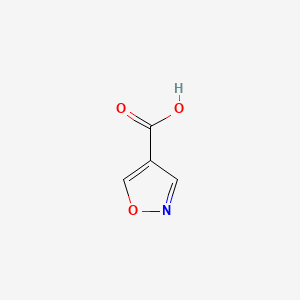
3-(Trifluoromethyl)phenylglyoxal
Übersicht
Beschreibung
The compound "3-(Trifluoromethyl)phenylglyoxal" is not directly mentioned in the provided papers. However, the papers discuss various related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl and the study of (trifluoromethoxy)phenylboronic acids suggest that trifluoromethyl groups can significantly influence the chemical properties of aromatic compounds.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves various strategies. For example, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl is achieved through a modified Gomberg condensation, using t-BuNO_2 as a diazotization reagent and Cu as a catalyst . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer is performed by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid . These methods could potentially be adapted for the synthesis of "3-(Trifluoromethyl)phenylglyoxal."
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is influenced by the presence of the trifluoromethyl group. For instance, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids affects their acidity and influences the molecular and crystal structures, as evidenced by single crystal XRD method and theoretical DFT calculations . This suggests that the trifluoromethyl group in "3-(Trifluoromethyl)phenylglyoxal" would also impact its molecular structure.
Chemical Reactions Analysis
Trifluoromethyl compounds participate in various chemical reactions. Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation is used to synthesize 3-hydroxy-2-oxindoles and spirooxindoles from anilides . Additionally, phenylglyoxamides undergo superelectrophilic activation in trifluoromethanesulfonic acid to yield triarylacetamides and fluorenecarboxamides . These reactions demonstrate the reactivity of trifluoromethyl groups in different chemical contexts, which could be relevant to "3-(Trifluoromethyl)phenylglyoxal."
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds are diverse. For example, fluorinated polyimides derived from a trifluoromethyl-containing diamine exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of trifluoromethyl groups in phenylboronic acids affects their acidity and antibacterial activity . These properties highlight the significant impact of trifluoromethyl groups on the overall characteristics of the compounds they are part of, which would extend to "3-(Trifluoromethyl)phenylglyoxal."
Wissenschaftliche Forschungsanwendungen
Applications in Antitubercular Drug Design
3-(Trifluoromethyl)phenylglyoxal and related trifluoromethyl substituents have been explored for their significant role in the development of antitubercular agents. Trifluoromethyl groups, due to their electron-withdrawing nature, are known to modulate the pharmacokinetic and pharmacodynamic properties of drugs, making them potential pharmacophores in antitubercular research. The inclusion of the trifluoromethyl group in antitubercular agents has been associated with improved potency and drug-likeness properties, underscoring its utility in enhancing the activity and bioavailability of these compounds. This makes the trifluoromethyl group a valuable substituent in the realm of antitubercular drug design, offering a pathway for researchers to develop more effective therapies against tuberculosis (Thomas, 1969).
In Polymer Chemistry and Anticorrosive Coatings
The role of 3-(Trifluoromethyl)phenylglyoxal extends into the domain of polymer chemistry, where its derivatives are utilized in the development of epoxy polymers and composites. These materials serve as potential anticorrosive coatings for metals such as carbon steel, especially in marine environments. The incorporation of trifluoromethyl groups into polymer structures contributes to the enhanced performance of these coatings, offering resistance against corrosion in saline (NaCl) solutions. This application highlights the trifluoromethyl group's contribution to creating more durable and effective anticorrosive materials, demonstrating its versatility beyond pharmaceutical applications (Hsissou, 2021).
Photoaffinity Labeling in Structural Biology
Another significant application of 3-(Trifluoromethyl)phenylglyoxal is found in photoaffinity labeling (PAL), a technique used in structural biology to study the interactions between biomolecules. Compounds like 3-(Trifluoromethyl)phenylglyoxal, equipped with photoreactive groups, serve as crucial tools in investigating the spatial arrangements and interactions within biological systems. Through PAL, researchers can achieve a deeper understanding of the mechanisms underlying various biological processes, including drug-target interactions and the structural dynamics of proteins. This application underscores the compound's utility in facilitating advanced research in biochemistry and molecular biology, offering insights into the design of new therapeutics and the elucidation of complex biological pathways (Vodovozova, 2007).
Safety and Hazards
3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylglyoxal | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


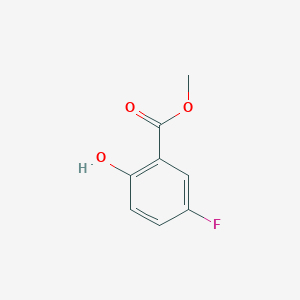
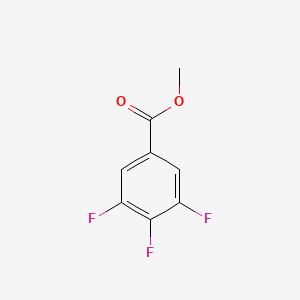

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)

